![molecular formula C20H14ClN3OS B2497650 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923123-11-9](/img/structure/B2497650.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

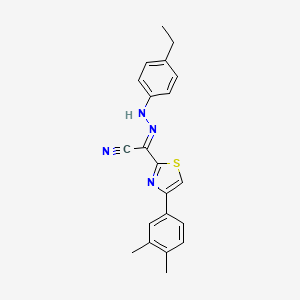

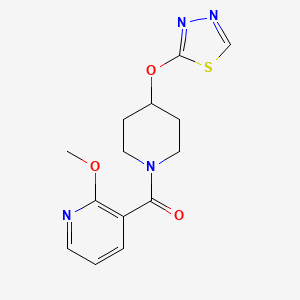

The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired structural complexity. For instance, the discovery and evaluation of similar compounds have demonstrated the importance of substituted benzamides as potent inhibitors in various biochemical pathways (Borzilleri et al., 2006). Another example includes the synthesis of novel cyclic systems within thiadiazole derivatives, highlighting the methodological advancements in creating compounds with specific biological activities (Adhami et al., 2014).

Molecular Structure Analysis

Crystal structure and spectroscopic methods play a crucial role in determining the molecular conformation and electronic properties of such compounds. Detailed structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives through X-ray crystallography reveals the orientation of molecular rings and their influence on the compound's biological activity (Artheswari et al., 2019).

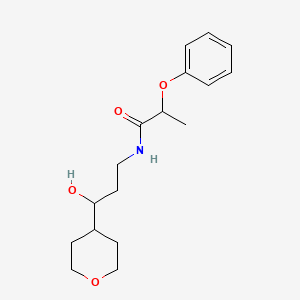

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including halogenation, amination, and cyclization reactions, significantly impacts their pharmacological profile. Studies have shown how various chemical modifications can lead to the formation of compounds with enhanced biological activities (Khazaei et al., 2015).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

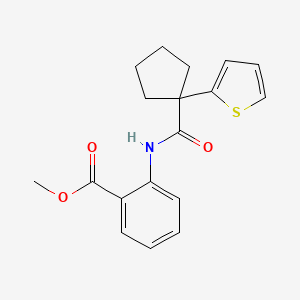

1. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (R. Borzilleri et al., 2006).

2. Anticancer Activity of Copper(II) Complexes

Novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential application in developing new anticancer drugs (F. Adhami et al., 2014).

3. Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Studies on benzothiazole derivatives as potent inhibitors of PI3Kα and mTOR in vitro and in vivo indicate their significance in addressing metabolic stability issues associated with anticancer therapy (Markian M Stec et al., 2011).

Materials Science Applications

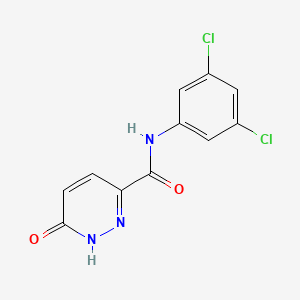

1. Electrochemical Sensing

Research on N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives has led to the development of a chromium ion selective electrode, demonstrating the compound's utility in constructing sensitive and selective sensors for environmental monitoring (L. Hajiaghababaei et al., 2016).

2. Organic Synthesis and Catalysis

The use of pyridine thiazole derivatives in Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents at room temperature showcases their role in facilitating efficient and environmentally friendly synthetic pathways (Laurin Melzig et al., 2010).

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-16-6-7-17-18(12-16)26-20(23-17)24(13-14-8-10-22-11-9-14)19(25)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEVOEWQKBUIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)